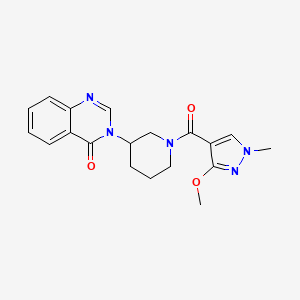
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel organic molecule that integrates multiple pharmacologically relevant structural motifs, including a quinazolinone core and a pyrazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of the compound is C18H22N4O2, with a molecular weight of approximately 342.40 g/mol. The structure features:
- A quinazolinone core, known for its diverse biological activities.
- A pyrazole ring, which has been associated with anti-cancer and anti-inflammatory properties.
- A piperidine moiety that enhances the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds featuring the pyrazole structure exhibit significant anticancer activity. For instance:
- In vitro studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer cells .
- The incorporation of the quinazolinone structure may enhance this activity by modulating key signaling pathways involved in tumor growth and proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:
- Enzyme inhibition , particularly targeting kinases involved in cancer progression.
- Receptor modulation , influencing pathways such as apoptosis and cell cycle regulation.
Comparative Studies
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxyquinazolinone | Quinazolinone core | Anticancer properties |
| Pyrazole analogs | Pyrazole moiety | Antiviral and anti-inflammatory effects |
| N-(4-Methylpiperazin-1-yl) derivatives | Piperazine structure | Neuroprotective effects |
These comparisons highlight the potential versatility of this compound in drug development.
Case Studies
Recent studies have focused on synthesizing and evaluating similar compounds. For example:
- Synthesis of Curcumin Analogues : A study synthesized asymmetric MACs fused with 1H-pyrazoles, demonstrating significant anticancer activity against various cell lines .
- PARP Inhibitors : Quinoxaline-based derivatives were evaluated as PARP inhibitors, showcasing IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
Safety and Toxicology
Due to the novelty of this compound, specific safety data is limited. General precautions should be observed when handling novel compounds in laboratory settings.
属性
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVSOHTVVIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













